5-Methylfurfural

Vue d'ensemble

Description

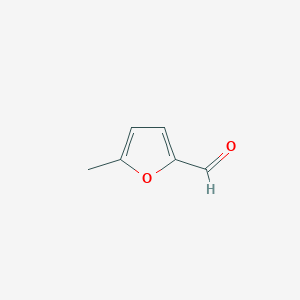

5-Methylfurfural (5-MF), a furanic aldehyde with the chemical formula C₆H₆O₂, is a versatile compound derived from biomass. It is synthesized via hydrogenolysis of 5-hydroxymethylfurfural (5-HMF), a key platform chemical in biorefineries . 5-MF serves as a precursor to biofuels like 2,5-dimethylfuran (DMF) and finds applications in polymer production (e.g., p-xylene for terephthalate polymers) . It is also a marker compound in food chemistry, contributing roasted and caramel-like aromas in wines and honey .

Méthodes De Préparation

Direct Synthesis from Carbohydrates via Iodide-Mediated Transfer Hydrogenation

Catalytic System and Reaction Parameters

The iodide-mediated transfer hydrogenation method represents a breakthrough in converting biomass-derived carbohydrates directly into 5-MF. Using sodium iodide (NaI) as the catalyst and formic acid as both hydrogen donor and co-catalyst, this system achieves 50% yield from D-fructose within 7.5 minutes at 160°C . The biphasic solvent system (water/γ-valerolactone) facilitates product separation while suppressing humin formation.

A critical innovation lies in the dual role of iodide ions:

-

Nucleophilic substitution : I⁻ attacks the hydroxylated intermediate, enabling C-O bond cleavage.

-

Hydrogen transfer mediation : Formic acid dehydrogenation generates in situ H₂, which facilitates furan ring saturation.

Substrate Scope and Productivity

Table 1 compares yields from various feedstocks:

| Feedstock | Catalyst | Temperature (°C) | Time (min) | 5-MF Yield (%) | Productivity (mmol g⁻¹ h⁻¹) |

|---|---|---|---|---|---|

| D-Fructose | NaI | 160 | 7.5 | 50.2 | 103 |

| Corn Starch | NaI/HCl | 180 | 60 | 38.0 | 89 |

| Cellulose | NaI/H₂SO₄ | 200 | 120 | 22.4 | 47 |

Starch demonstrates superior reactivity over monosaccharides due to its linear glucose chains, which undergo sequential dehydration-hydrogenation more efficiently than cyclic fructose structures . The process achieves remarkable productivity of 103 mmol g⁻¹ h⁻¹ for fructose-derived 5-MF, rivaling traditional petrochemical routes .

Metal-Free Hydrogenolysis Using Halide Catalysts

Reaction Mechanism and Optimization

A halogen-mediated approach eliminates metal catalysts by leveraging iodide’s unique redox properties. In a HCl/NaI/hydrogen system, starch converts to 5-MF via:

-

Acid hydrolysis : HCl cleaves starch into glucose units.

-

Dehydration : Glucose → 5-hydroxymethylfurfural (HMF).

-

Hydrogenolysis : I⁻ facilitates HMF → 5-MF through nucleophilic attack at the hydroxymethyl group .

Optimization studies reveal that maintaining H₂ pressure at 2 MPa and NaI/HCl molar ratio of 1:2 maximizes 5-MF selectivity (72%) while minimizing levulinic acid formation (22.5%) .

Solvent Effects and Catalyst Recycling

The biphasic system (water/tetrahydrofuran) achieves 85% product recovery through liquid-liquid extraction. Crucially, the NaI catalyst remains stable for five cycles without activity loss, addressing a major limitation of metal-based systems .

Catalytic Hydrogenolysis of HMF Over Noble Metal Catalysts

Pd Nanoparticle Size-Dependent Activity

Size-controlled Pd nanoparticles (3–8 nm) demonstrate exceptional performance in HMF hydrogenolysis. At 120°C and 1 MPa H₂, 5-MF yields reach 80.8% with 93% selectivity . Smaller nanoparticles (3 nm) exhibit higher surface Pd⁰ content, which enhances H₂ dissociation and subsequent hydride transfer to HMF.

Support Effects and Deactivation Pathways

Alumina-supported Pd catalysts show 40% higher stability than carbon-supported counterparts due to strong metal-support interactions that prevent sintering. Common deactivation mechanisms include:

-

Coking : HMF polymerization products block active sites.

-

Oxidation : Pd⁰ → Pd²⁺ under acidic conditions.

Regeneration via air calcination at 400°C restores 95% initial activity .

Acid-Catalyzed Processes and Byproduct Management

Mineral Acid vs. Solid Acid Catalysts

Concentrated HCl (4 M) achieves 45% 5-MF yield from fructose but generates 30% levulinic acid . In contrast, sulfonated carbon catalysts reduce byproduct formation to 15% through controlled Brønsted acidity.

Strategies for Byproduct Suppression

-

Water removal : Molecular sieves adsorb water, shifting equilibrium toward dehydration.

-

Co-catalysts : Fe³⁺ ions complex with levulinic acid, inhibiting further reactions .

Emerging Technologies and Scale-Up Challenges

Continuous Flow Reactors

Microreactor systems enhance heat/mass transfer, achieving 98% carbon efficiency for starch-to-5-MF conversion at residence times <10 minutes .

Feedstock Pretreatment Requirements

Lignocellulosic biomass requires ionic liquid pretreatment (e.g., [BMIM]Cl) to dissolve lignin and increase carbohydrate accessibility, improving yields from 18% to 34% .

Analyse Des Réactions Chimiques

Types de réactions: Le 5-méthylfurfural subit diverses réactions chimiques, notamment :

Oxydation: Il peut être oxydé pour former de l'acide 5-méthyl-2-furancarboxylique.

Réduction: Il peut être réduit en alcool 5-méthylfurfurylique.

Substitution: Il peut participer à des réactions de substitution aromatique électrophile en raison de la présence du cycle furanne.

Réactifs et conditions courants:

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: L'hydrogène gazeux en présence de catalyseurs au palladium ou au platine est souvent utilisé.

Substitution: Des réactifs tels que le brome ou le chlore peuvent être utilisés pour les réactions d'halogénation.

Principaux produits:

Oxydation: Acide 5-méthyl-2-furancarboxylique.

Réduction: Alcool 5-méthylfurfurylique.

Substitution: Dérivés halogénés du 5-méthylfurfural.

Applications De Recherche Scientifique

Chemical Properties and Production

5-MF is a colorless to amber liquid with a chemical formula of C6H6O2 and a molecular weight of 110.11 g/mol. It is soluble in water, ethanol, and ether, making it suitable for diverse applications. The production of 5-MF typically involves the dehydration of pentose sugars like xylose and arabinose found in hemicellulose, often using acid-catalyzed processes at high temperatures and pressures .

Fuel Additive

5-MF serves as a bio-based additive in gasoline and diesel fuels. It enhances combustion efficiency and reduces harmful emissions such as particulate matter and nitrogen oxides. Studies have shown that it can increase the cetane number of diesel fuel, indicating improved ignition quality .

Solvent

Due to its excellent solvency properties, 5-MF is utilized as a solvent in the production of resins, polymers, and pharmaceuticals. It effectively dissolves various organic compounds, facilitating numerous industrial processes .

Flavor and Fragrance

5-MF is valued for its characteristic aroma, often described as nutty or caramel-like. It is commonly used in food products to enhance flavor profiles in baked goods, coffee, and tea, as well as in cosmetic formulations .

Chemical Intermediate

As a chemical intermediate, 5-MF is crucial for synthesizing other compounds such as furan derivatives. These derivatives are important in the production of solvents, monomers, and pharmaceuticals. Additionally, 5-MF can be converted into 2,5-dimethylfuran (DMF), which serves as a bio-based alternative to petroleum-derived fuels .

Pharmaceutical Applications

Recent studies have highlighted the potential of 5-MF as an anti-inflammatory and anti-cancer agent. Preclinical research indicates that it can inhibit pro-inflammatory cytokine production and induce apoptosis in cancer cells .

Case Study 1: Inhibition of Malodor Production

A study investigated the effectiveness of 5-MF in inhibiting malodor production caused by Staphylococcus epidermidis during sodium l-lactate fermentation. The results indicated that 0.15% 5-MF significantly reduced malodor production by down-regulating acetolactate synthase activity in the bacteria . This suggests potential applications in deodorant formulations.

Case Study 2: Selective Hydrogenation

Research on the selective hydrogenation of 5-Hydroxymethylfurfural (HMF) to produce valuable chemicals demonstrated that 5-MF could be synthesized under specific conditions using catalysts like Pt/Nb2O5-Ov. This process highlights the compound's role as an intermediate for producing high-value chemicals from renewable resources .

Data Summary Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Fuel Additive | Enhances combustion efficiency | Reduces emissions |

| Solvent | Used in resins and pharmaceuticals | Excellent solvency |

| Flavor & Fragrance | Imparts nutty/caramel flavor | Enhances taste in food products |

| Chemical Intermediate | Precursor for furan derivatives | Enables synthesis of bio-based alternatives |

| Pharmaceutical | Potential anti-inflammatory and anti-cancer properties | Inhibits cytokine production |

Mécanisme D'action

The mechanism of action of 5-Methyl furfural involves its interaction with cellular components. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of adducts with proteins and DNA, potentially affecting cellular functions. The exact molecular targets and pathways are still under investigation, but it is known to interfere with metabolic processes and enzyme activities .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

5-Hydroxymethylfurfural (5-HMF)

- Synthesis: 5-MF is produced via selective hydrogenolysis of the hydroxymethyl group of 5-HMF, which itself is derived from carbohydrate dehydration .

- Bioactivity : 5-HMF exhibits stronger antisickling activity due to hydrogen-bond interactions with hemoglobin, whereas 5-MF lacks the hydroxyl group necessary for such potency .

- Applications : Both are intermediates in biofuel production, but 5-HMF is more widely studied for polymer synthesis, while 5-MF is a direct precursor to DMF .

Furfural

- Structure : Furfural lacks the methyl and hydroxymethyl substituents present in 5-MF and 5-HMF.

- Thermal Behavior : Furfural volatilizes earlier (boiling point: 161°C) compared to 5-MF (187°C), making it more dominant in toasted oak and wine aroma profiles .

- Catalytic Reactivity : Furfural is hydrogenated to furfuryl alcohol, while 5-MF undergoes further reduction to DMF .

2,5-Dimethylfuran (DMF)

- Fuel Properties : DMF, derived from 5-MF, has a higher energy density (30.3 MJ/L vs. gasoline: 32.2 MJ/L) and boiling point (92–94°C vs. 5-MF: 187°C), making it a superior biofuel .

- Synthesis : Selective hydrogenation of 5-MF over catalysts like Pt/Nb₂O₅ yields DMF with high efficiency .

Vanillin

- Aroma Profile: Vanillin contributes sweet, vanilla-like notes, whereas 5-MF imparts roasted, nutty, or caramel aromas in wines and teas .

Physicochemical and Functional Comparisons

Table 1: Key Properties of 5-MF and Related Compounds

Industrial and Environmental Relevance

- Biofuel Production : 5-MF bridges biomass valorization and fuel chemistry. Its conversion to DMF reduces reliance on fossil fuels, with DMF exhibiting near-gasoline combustion efficiency .

- Chemical Intermediates: 5-MF is critical for synthesizing p-xylene, a monomer for polyethylene terephthalate (PET) .

- Food Chemistry : In honey and wine, 5-MF serves as a thermal processing marker, similar to furfural and 5-HMF, but with distinct aroma contributions .

Activité Biologique

5-Methylfurfural (5-MF) is a furan derivative that has garnered attention for its potential biological activities, particularly in the fields of food science, pharmacology, and environmental health. This article explores the biological activity of 5-MF, including its effects on cellular mechanisms, potential therapeutic applications, and its impact on microbial fermentation processes.

5-MF is primarily derived from the dehydration of sugars and is commonly found in various food products, especially those subjected to heat treatment. Its chemical structure allows it to participate in various biochemical reactions, making it a compound of interest in both industrial and biological contexts.

1. Antioxidant Properties

Research indicates that 5-MF exhibits significant antioxidant activity. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models. For instance, studies have demonstrated that 5-MF can enhance the activity of endogenous antioxidant enzymes such as catalase and superoxide dismutase in liver tissues exposed to oxidative stressors .

2. Anti-inflammatory Effects

5-MF has been reported to mitigate inflammation through various mechanisms:

- Inhibition of Inflammatory Cytokines : In vitro studies have shown that 5-MF can suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages stimulated with lipopolysaccharides (LPS) .

- NLRP3 Inflammasome Pathway : It has been suggested that 5-MF inhibits the NLRP3 inflammasome activation, a critical component of the inflammatory response, by modulating endoplasmic reticulum (ER) stress pathways .

3. Antimicrobial Activity

Recent studies have highlighted the role of 5-MF in inhibiting microbial fermentation processes. Specifically, it has been shown to reduce malodor production by inhibiting the fermentation activity of Staphylococcus epidermidis through the downregulation of acetolactate synthase (ALS) activity . This suggests potential applications in deodorant formulations.

4. Cytotoxicity and Cell Viability

While 5-MF demonstrates beneficial biological activities, its cytotoxic effects at higher concentrations warrant attention. In cell viability assays, exposure to elevated levels of 5-MF resulted in reduced cell survival rates in various human cell lines. For example, concentrations above 0.2% led to significant cytotoxicity as measured by MTT assays .

Case Study 1: Antioxidant Effects on Liver Injury

A study involving ICR mice treated with alcohol demonstrated that administration of 5-MF significantly decreased serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating protective effects against alcohol-induced liver injury. The treatment also resulted in reduced malondialdehyde (MDA) levels in liver tissues, highlighting its antioxidant capabilities .

Case Study 2: Inhibition of Inflammatory Response

In a model of acute lung injury induced by LPS, mice pretreated with 5-MF showed reduced alveolar destruction and neutrophil infiltration compared to controls. This was accompanied by lower serum levels of inflammatory cytokines, suggesting a protective role against lung inflammation .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the primary synthesis routes for 5-methylfurfural (5-MF) from biomass-derived carbohydrates, and how can reaction conditions be optimized?

- Methodology : 5-MF is typically synthesized via acid-catalyzed dehydration of hexoses (e.g., fructose) or hydrogenation of 5-hydroxymethylfurfural (HMF). Optimization involves:

- Catalyst selection : Superacid catalysts (e.g., VNU-11–SO4) in ionic liquids enhance dehydration efficiency by stabilizing intermediates .

- Solvent systems : Biphasic systems (e.g., water/THF) improve yield by reducing side reactions like rehydration .

- Temperature control : Lower temperatures (80–120°C) favor 5-MF over degradation products .

Q. How can researchers characterize 5-MF purity and structural integrity in complex reaction mixtures?

- Methodology :

- Chromatography : HPLC with UV detection (λ = 280 nm) or LC-MS distinguishes 5-MF from furanic byproducts (e.g., HMF, furfural) .

- Spectroscopy : NMR (¹H/¹³C) confirms structural features (e.g., methyl group at δ 2.3 ppm) and detects impurities .

- QC protocols : Purity ≥99.5% via standardized melting point (30–34°C) and refractive index (1.5627) checks .

Advanced Research Questions

Q. What mechanisms underlie the selective hydrogenation of HMF to 5-MF, and how do catalyst steric effects influence selectivity?

- Methodology :

- Catalyst design : Bimetallic systems (e.g., Pt-Co) exploit hydrogen spillover to reduce HMF’s hydroxyl group while preserving the methyl group .

- Steric hindrance : Bulky ligands on catalysts (e.g., N-doped carbon supports) limit undesired over-hydrogenation to 2,5-dimethylfuran .

- Kinetic studies : In situ FTIR tracks intermediate formation (e.g., 5-MF vs. 2,5-dihydroxymethylfuran) .

Q. How can researchers resolve contradictions in reported toxicity data for 5-MF across different biological models?

- Methodology :

- Systematic reviews : Use EFSA’s tiered search strategy (PubMed, Web of Science, SciFinder®) to filter studies by organism (e.g., bees vs. mammals) and exposure pathways .

- Dose-response modeling : Compare LD₅₀ values (e.g., 5-MF’s acute toxicity in bees: 120 mg/kg) against metabolic detoxification rates .

- In vitro assays : HepG2 cell lines assess hepatotoxicity mechanisms (e.g., ROS generation) to validate in vivo findings .

Q. What advanced analytical techniques improve 5-MF detection in food matrices with high background interference?

- Methodology :

- Derivatization : Coumarin-based reagents (e.g., N-hydroxy amino coumarins) enhance LC-MS sensitivity via nitrone adduct formation (LOD: 0.1 ng/mL) .

- SPME-GC-MS : Headspace extraction isolates 5-MF from volatile matrices (e.g., coffee) with >95% recovery .

- Multivariate calibration : PLS regression models correct for matrix effects in FTIR or Raman spectra .

Q. Data-Driven Research Challenges

Q. How do solvent polarity and hydrogen-bonding networks affect 5-MF stability during long-term storage?

- Methodology :

- Accelerated aging tests : Monitor 5-MF degradation in DES (deep eutectic solvents) vs. aprotic solvents (e.g., DMSO) at 40°C .

- DFT calculations : Predict degradation pathways (e.g., oxidation to 5-methyl-2-furoic acid) using Gaussian09 .

- Empirical validation : Argon-filled storage at 2–8°C preserves 5-MF >98% purity for 12 months .

Q. What strategies mitigate side reactions (e.g., polymerization) during 5-MF synthesis?

- Methodology :

Propriétés

IUPAC Name |

5-methylfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c1-5-2-3-6(4-7)8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDFNZMQXZILJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060714 | |

| Record name | 5-methyl-2-Furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid, spicy-sweet, warm and slightly caramellic odour | |

| Record name | 5-Methylfurfural | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1124/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

89.00 to 90.00 °C. @ 26.00 mm Hg | |

| Record name | 5-Methyl-2-furancarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033002 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | 5-Methylfurfural | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1124/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.098-1.108 | |

| Record name | 5-Methylfurfural | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1124/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

620-02-0 | |

| Record name | 5-Methylfurfural | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-furfural | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furancarboxaldehyde, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-methyl-2-Furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylfurfural | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-2-FURALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4482BZC72D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methyl-2-furancarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033002 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.